3-Amino-2,4,6-triiodo-N-methyl-5-[(2-oxopropyl)amino]benzamide
Beschreibung
3-Amino-2,4,6-triiodo-N-methyl-5-[(2-oxopropyl)amino]benzamide is a complex organic compound with significant applications in various fields, including medicine and industrial chemistry. This compound is characterized by the presence of three iodine atoms, an amino group, and a benzamide structure, making it a valuable molecule for research and practical applications.
Eigenschaften
CAS-Nummer |
62701-22-8 |
|---|---|
Molekularformel |
C11H12I3N3O2 |
Molekulargewicht |
598.95 g/mol |
IUPAC-Name |
3-amino-2,4,6-triiodo-N-methyl-5-(2-oxopropylamino)benzamide |
InChI |
InChI=1S/C11H12I3N3O2/c1-4(18)3-17-10-7(13)5(11(19)16-2)6(12)9(15)8(10)14/h17H,3,15H2,1-2H3,(H,16,19) |
InChI-Schlüssel |
ZZOQVMZYIVXRFU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CNC1=C(C(=C(C(=C1I)N)I)C(=O)NC)I |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,4,6-triiodo-N-methyl-5-[(2-oxopropyl)amino]benzamide typically involves multiple steps, starting from simpler aromatic compoundsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct substitution pattern on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2,4,6-triiodo-N-methyl-5-[(2-oxopropyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino group or the benzamide moiety, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the benzamide structure, typically using reducing agents such as sodium borohydride.
Substitution: Halogen atoms, particularly iodine, can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
3-Amino-2,4,6-triiodo-N-methyl-5-[(2-oxopropyl)amino]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Amino-2,4,6-triiodo-N-methyl-5-[(2-oxopropyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atoms enhance its ability to absorb X-rays, making it useful in imaging applications. The compound’s structure allows it to bind to certain proteins or nucleic acids, influencing their function and providing insights into biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-2,4,6-triiodo-N-methylisophthalamic acid: Similar in structure but with different functional groups, used in similar applications.
3-Amino-2,4,6-triiodobenzoic acid: Another iodinated aromatic compound with applications in medical imaging and research.
Uniqueness
3-Amino-2,4,6-triiodo-N-methyl-5-[(2-oxopropyl)amino]benzamide is unique due to its specific substitution pattern and the presence of both amino and benzamide groups. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
